N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide
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Overview
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a tert-butyl group, and a cyclohexylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often starts with the cyclization of appropriate precursors, such as 4-amino-1H-pyrazole and 2,4-dichloropyrimidine, under basic conditions. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
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Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as potassium carbonate (K2CO3).
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Attachment of the Cyclohexylacetamide Moiety: : This step involves the acylation of the pyrazolo[3,4-d]pyrimidine intermediate with cyclohexylacetyl chloride in the presence of a base like triethylamine (TEA) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexylacetamide moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : Reduction reactions can be performed on the pyrazolo[3,4-d]pyrimidine core using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like K2CO3 or TEA.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or thiolated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical modifications and the study of structure-activity relationships.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The pyrazolo[3,4-d]pyrimidine core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Thieno[2,3-d]pyrimidin-4(3H)-ones
Uniqueness
Compared to similar compounds, N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide stands out due to its unique combination of a tert-butyl group and a cyclohexylacetamide moiety. This structural uniqueness can lead to distinct biological activities and chemical properties, making it a valuable compound for further research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-17(2,3)22-15-13(10-19-22)16(24)21(11-18-15)20-14(23)9-12-7-5-4-6-8-12/h10-12H,4-9H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXYKMQLVOQSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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